Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 2044713-78-0 . It has a molecular weight of 320.86 and its molecular formula is C15H29ClN2O3 . It is typically available in powder form .
Physical and Chemical Properties Analysis
This compound is a powder . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .Scientific Research Applications
Synthesis and Anti-inflammatory Activities
A study by Ikuta et al. (1987) discussed the synthesis of a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which were evaluated as potential anti-inflammatory and analgesic agents. These compounds showed dual inhibitory activity and possessed equipotent anti-inflammatory activities to indomethacin, with reduced ulcerogenic effects. One of the compounds was found to have a wider safety margin than indomethacin or piroxicam and was selected for detailed evaluation as a candidate drug for clinical application (Ikuta et al., 1987).
Key Intermediate in Drug Synthesis
Wang et al. (2015) described the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, a drug used for certain types of cancer. The synthesis involved acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015).
Reactions with Singlet Oxygen
Wasserman et al. (2004) investigated the reactions of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to the formation of 5-substituted pyrroles, which serve as precursors to prodigiosin and its analogues (Wasserman et al., 2004).
Biological Activities of Derivatives
Nie et al. (2020) focused on the chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. This study enriched the structural types of urea-based TRPV1 antagonists and discovered new analogs with improved pharmacological and tolerability profiles compared to the lead compound (Nie et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(piperidin-4-ylmethoxy)pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(18)17-9-6-13(10-17)19-11-12-4-7-16-8-5-12;/h12-13,16H,4-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVQYAHFQAXCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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